molecular formula C6H13NO2 B13507385 (3S,5S)-5-methoxypiperidin-3-ol

(3S,5S)-5-methoxypiperidin-3-ol

Cat. No.: B13507385
M. Wt: 131.17 g/mol
InChI Key: SCURWHOZLNXVPF-WDSKDSINSA-N
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Description

(3S,5S)-5-methoxypiperidin-3-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of a methoxy group at the 5-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-methoxypiperidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are designed to produce the compound in high yields and with high enantiomeric purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-methoxypiperidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a fully saturated piperidine ring.

    Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce a fully saturated piperidine ring. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(3S,5S)-5-methoxypiperidin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used as a ligand in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S,5S)-5-methoxypiperidin-3-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but common mechanisms include binding to active sites, altering enzyme activity, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,5S)-5-methoxypiperidin-3-ol include other piperidine derivatives such as (3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane and (3S,5R)-3-hydroxy-5-methoxy-1-(4-hydroxyphenyl)-7-phenyl-6E-heptene .

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S,5S)-5-methoxypiperidin-3-ol

InChI

InChI=1S/C6H13NO2/c1-9-6-2-5(8)3-7-4-6/h5-8H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

SCURWHOZLNXVPF-WDSKDSINSA-N

Isomeric SMILES

CO[C@H]1C[C@@H](CNC1)O

Canonical SMILES

COC1CC(CNC1)O

Origin of Product

United States

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